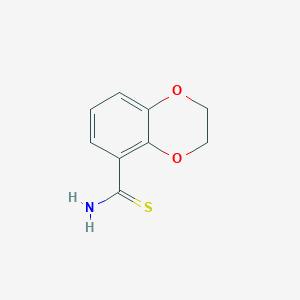

2,3-Dihydro-1,4-benzodioxine-5-carbothioamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,3-dihydro-1,4-benzodioxine-5-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2S/c10-9(13)6-2-1-3-7-8(6)12-5-4-11-7/h1-3H,4-5H2,(H2,10,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVMKLXGLAIAZCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C=CC=C2O1)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10383533 | |

| Record name | 2,3-dihydro-1,4-benzodioxine-5-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10383533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

690632-23-6 | |

| Record name | 2,3-dihydro-1,4-benzodioxine-5-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10383533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Convergence of a Privileged Scaffold and a Bioactive Functional Group

An In-depth Technical Guide to the Synthesis of 2,3-Dihydro-1,4-benzodioxine-5-carbothioamide

The 2,3-dihydro-1,4-benzodioxin moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds.[1][2][3] Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, enabling precise interactions with biological targets such as enzymes and receptors.[4] This scaffold is integral to the design of therapeutics for central nervous system disorders, cardiovascular diseases, and oncology.[1][5][6][7]

When this esteemed scaffold is functionalized with a carbothioamide (thioamide) group, the resulting molecule, This compound , gains access to a distinct chemical space. The thioamide functional group is a bioisostere of the amide bond but possesses unique properties, including increased metabolic stability, different hydrogen bonding capabilities, and the ability to act as a potent intermediate for the synthesis of sulfur-containing heterocycles like thiazoles.[8][9] Thioamides are themselves found in novel antibiotics and other pharmacologically significant agents.[9]

This technical guide, intended for researchers, medicinal chemists, and drug development professionals, provides a comprehensive overview of the synthetic pathways leading to this compound. It emphasizes the causal relationships behind methodological choices, offers detailed experimental protocols, and is grounded in authoritative scientific literature.

Strategic Overview of Synthetic Pathways

The synthesis of the target thioamide can be logically approached from two primary, readily accessible precursors: the corresponding nitrile (2,3-dihydro-1,4-benzodioxine-5-carbonitrile) or the carboxamide (2,3-dihydro-1,4-benzodioxine-5-carboxamide). Both intermediates are derivable from a common starting material, 2,3-dihydro-1,4-benzodioxin-5-amine. This guide will detail both convergent strategies.

Sources

- 1. 2,3-Dihydro-1,4-benzodioxin-5-amine | High-Purity Reagent [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. A novel series of 2,6,7-substituted 2,3-dihydro-1,4-benzodioxin and 2,6,7-substituted 1,4-benzodioxin derivatives as lipid peroxidation inhibitors. Structure-activity relationships for high inhibition of human low-density lipoprotein peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(un/substituted-phenyl)acetamides as anti-diabetic agents | Tropical Journal of Pharmaceutical Research [ajol.info]

- 7. chemimpex.com [chemimpex.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical properties of 2,3-Dihydro-1,4-benzodioxine-5-carbothioamide

An In-depth Technical Guide to the Physicochemical Properties of 2,3-Dihydro-1,4-benzodioxine-5-carbothioamide

Preamble: Navigating the Known and the Predicted

The 2,3-dihydro-1,4-benzodioxine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activity.[1][2] This guide focuses on a specific, yet sparsely documented, derivative: This compound . As of the latest literature review, direct experimental data for this precise molecule is not publicly available. Therefore, this document adopts a predictive and comparative approach, grounded in established chemical principles and data from closely related analogues. By synthesizing information on the known 2,3-dihydro-1,4-benzodioxine-5-carboxamide and the well-characterized behavior of the thioamide functional group, we provide a robust, in-depth profile for researchers, scientists, and drug development professionals. This guide is structured to deliver not just data, but a causal understanding of the compound's expected properties and the experimental logic required for its synthesis and characterization.

Section 1: Predicted Physicochemical and Drug-Likeness Properties

The initial step in evaluating any compound for drug development is to assess its fundamental physicochemical properties. These parameters govern absorption, distribution, metabolism, and excretion (ADME). In the absence of experimental data, computational (in silico) methods provide reliable estimations.[][4] The properties for this compound are predicted based on its structure and comparison with its carboxamide analogue.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value | Rationale & Significance |

|---|---|---|

| Molecular Formula | C₉H₉NO₂S | Derived from the chemical structure. |

| Molecular Weight | 195.24 g/mol | Calculated from the molecular formula.[5] This value is well within the range for small molecule drugs. |

| Predicted LogP | ~1.5 - 2.0 | The replacement of a carbonyl oxygen with a more polarizable sulfur atom slightly increases lipophilicity compared to the corresponding amide. This value suggests good membrane permeability. |

| Predicted Aqueous Solubility | Low to moderate | Thioamides are generally less soluble in water than their amide counterparts. Hydrogen bonding capability is altered; the N-H is a better H-bond donor, but the sulfur is a weaker H-bond acceptor than oxygen.[6] |

| Hydrogen Bond Donors | 1 (from the -NH₂ group) | Influences solubility and receptor binding. |

| Hydrogen Bond Acceptors | 3 (2 from ether oxygens, 1 from sulfur) | Influences solubility and receptor binding. |

| Molar Refractivity | ~55-60 cm³ | Indicates molecular volume and polarizability. |

| Topological Polar Surface Area (TPSA) | ~70-80 Ų | A key predictor of drug transport properties, particularly oral bioavailability and blood-brain barrier penetration. The predicted value is favorable for good oral absorption. |

Drug-Likeness Analysis (Lipinski's Rule of Five):

Lipinski's Rule of Five is a heuristic used to evaluate the drug-likeness of a chemical compound and its likelihood of being an orally active drug.

-

Molecular Weight ≤ 500 Da (Predicted: 195.24 Da) - Pass

-

LogP ≤ 5 (Predicted: ~1.5-2.0) - Pass

-

Hydrogen Bond Donors ≤ 5 (Predicted: 1) - Pass

-

Hydrogen Bond Acceptors ≤ 10 (Predicted: 3) - Pass

Based on these in silico predictions, this compound exhibits a highly favorable profile for a potential orally bioavailable drug candidate.

Section 2: Synthesis and Mechanistic Rationale

A logical synthetic pathway to the target thioamide involves the preparation of its amide precursor, 2,3-dihydrobenzo[b][5][7]dioxine-5-carboxamide, followed by a direct thionation reaction. This two-step approach leverages established and reliable methodologies.

2.1: Synthesis of 2,3-Dihydro-1,4-benzodioxine-5-carboxamide (Precursor)

The synthesis of the carboxamide precursor has been reported in the literature as part of the development of PARP1 inhibitors.[8][9] The process begins with the cyclization of methyl 2,3-dihydroxybenzoate followed by amidation.

Experimental Protocol:

-

Step 1: Synthesis of Methyl 2,3-dihydrobenzo[b][5][7]dioxine-5-carboxylate.

-

To a suspension of methyl 2,3-dihydroxybenzoate (1.0 eq) and potassium carbonate (K₂CO₃, 1.1 eq) in dimethylformamide (DMF), add 1,2-dibromoethane (1.0 eq).[8]

-

Heat the reaction mixture under reflux for 10 hours, monitoring the consumption of the starting material by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture, dilute with water, and extract with ethyl acetate.

-

Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent under reduced pressure to yield the crude ester. Purify by column chromatography if necessary.

-

-

Step 2: Synthesis of 2,3-Dihydrobenzo[b][5][7]dioxine-5-carboxamide.

-

The methyl ester from Step 1 is subjected to ammonolysis. A common method involves heating the ester in a sealed vessel with a solution of ammonia in methanol.

-

Alternatively, the ester can be hydrolyzed to the corresponding carboxylic acid, which is then coupled with ammonia using standard peptide coupling reagents (e.g., HATU, HOBt).

-

A reported method involves treating the ester with aqueous ammonia at elevated temperatures.[8] The product precipitates upon cooling and can be collected by filtration to yield the pure amide.

-

2.2: Proposed Synthesis of this compound via Thionation

The conversion of an amide to a thioamide is a classic transformation, most commonly and efficiently achieved using Lawesson's Reagent (LR).[7][10][11] LR acts as a mild and effective thionating agent.[12]

Experimental Protocol:

-

Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,3-Dihydro-1,4-benzodioxine-5-carboxamide (1.0 eq) in anhydrous toluene or tetrahydrofuran (THF).

-

Reagent Addition: Add Lawesson's Reagent (0.5-0.6 eq) to the solution. The stoichiometry is critical; LR is a dimer, and theoretically, 0.5 equivalents are needed.

-

Reaction: Heat the mixture to reflux (typically 80-110 °C, depending on the solvent). Monitor the reaction progress by TLC until the starting amide is fully consumed.

-

Work-up: Cool the reaction mixture and remove the solvent under reduced pressure. The primary challenge in LR reactions is the removal of phosphorus-containing byproducts.[10] A modified work-up can involve partitioning the residue between a nonpolar solvent (like hexanes) and a polar solvent (like acetonitrile) or performing a careful silica gel column chromatography.

-

Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure this compound.

Mechanistic Insight: The Role of Lawesson's Reagent Lawesson's reagent exists in equilibrium with a reactive dithiophosphine ylide monomer in solution. This ylide reacts with the amide's carbonyl oxygen to form a four-membered thiaoxaphosphetane intermediate. The reaction is driven forward by the subsequent cycloreversion of this intermediate, which forms the thermodynamically stable P=O bond of the byproduct and the desired C=S bond of the thioamide.[10]

Visualization of Synthetic Workflow

Caption: Proposed two-stage synthesis of the target thioamide.

Section 3: Analytical and Spectroscopic Characterization (Predicted)

Characterization of the final compound is essential to confirm its identity and purity. The following spectroscopic data are predicted based on the known spectra of the amide precursor and the characteristic shifts associated with the thioamide group.[6][13][14]

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Key Signals | Rationale |

|---|---|---|

| ¹H NMR | δ ~8.0-9.5 ppm (br s, 2H, -CSNH₂), δ ~7.0-7.5 ppm (m, 3H, Ar-H), δ ~4.3-4.4 ppm (m, 4H, -OCH₂CH₂O-) | The thioamide N-H protons are expected to be significantly downfield due to the anisotropic effect of the C=S bond. Aromatic and dioxine protons will be similar to the amide precursor.[8] |

| ¹³C NMR | δ ~200-210 ppm (-C=S), δ ~115-145 ppm (Ar-C), δ ~64-65 ppm (-OCH₂CH₂O-) | The most diagnostic signal is the thiocarbonyl carbon, which resonates ~30-40 ppm downfield of an amide carbonyl carbon.[6][14] |

| IR Spectroscopy | ~3300-3100 cm⁻¹ (N-H stretch), ~1500-1550 cm⁻¹ ("Thioamide B band", C-N stretch), ~1100-1200 cm⁻¹ (C=S stretch contribution) | The C=O stretch (~1660 cm⁻¹) of the amide will be absent. The IR spectrum of a thioamide is complex, with significant vibrational coupling. The C=S stretch is not a pure vibration but contributes to several bands.[5][15] |

| Mass Spectrometry (HRMS) | [M+H]⁺ ≈ 196.0430 | Calculated for C₉H₁₀NO₂S⁺. High-resolution mass spectrometry is crucial to confirm the elemental composition and differentiate from potential oxidation byproducts.[16] |

Visualization of Analytical Workflow

Caption: Standard workflow for purification and characterization.

Section 4: Potential Biological and Therapeutic Significance

While no biological data exists for this compound, the therapeutic potential of the core scaffold is well-established.[17] Derivatives have shown a range of activities, making this compound an intriguing candidate for screening.

-

PARP1 Inhibition: The analogous 2,3-dihydro-1,4-benzodioxine-5-carboxamide was identified as a lead compound for PARP1 inhibitors, which are critical in cancer therapy, particularly for tumors with BRCA mutations.[10][13] The thioamide could act as a bioisostere of the amide, potentially altering the binding affinity, selectivity, or pharmacokinetic properties.

-

Anti-inflammatory Activity: Other benzodioxine derivatives have demonstrated anti-inflammatory properties.[9] The thioamide functional group itself has been incorporated into various anti-inflammatory agents.

-

Antidiabetic Potential: Certain sulfonamide derivatives of the benzodioxine core have been investigated as α-glucosidase inhibitors for managing type-2 diabetes.[6]

-

CNS and Cardiovascular Activity: The benzodioxine ring is a key component of drugs targeting the central nervous system and cardiovascular diseases.[17]

The replacement of an amide oxygen with sulfur (bioisosterism) can profoundly impact a molecule's biological profile by:

-

Altering Hydrogen Bonding: Modifying interactions with protein active sites.

-

Increasing Lipophilicity: Potentially improving membrane permeability.

-

Enhancing Metabolic Stability: Thioamides can be more resistant to hydrolysis by certain proteases compared to amides.[18]

Visualization of Scaffold-Target Relationships

Caption: Known and potential targets for the benzodioxine core.

Conclusion

This guide provides a comprehensive, albeit predictive, technical overview of this compound. By leveraging data from its closely related carboxamide analogue and the established principles of thioamide chemistry, we have outlined its likely physicochemical properties, a robust synthetic route, and a clear analytical characterization strategy. The compound demonstrates a favorable in silico profile for drug development and belongs to a class of molecules with proven therapeutic relevance. The insights and protocols detailed herein offer a solid foundation for any research group aiming to synthesize, characterize, and explore the biological potential of this intriguing molecule.

References

-

Suzuki, I., & Shimanouchi, T. (1962). Infrared Spectra and Normal Vibrations of Thioamides. I. Thioformamide. Bulletin of the Chemical Society of Japan, 35(8), 1288-1293. [Link]

-

El-Sayed, R., & Abdel-Ghani, T. M. (2018). Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent. Chemistry of Heterocyclic Compounds, 54(1), 89-94. [Link]

-

Mitchell, N. J., & Moody, C. J. (2020). Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. Journal of the American Chemical Society, 142(8), 3657-3671. [Link]

-

Organic Chemistry Portal. (n.d.). Thioamide synthesis by thionation. [Link]

-

Gund, M., et al. (2020). Synthesis of 2,3-dihydrobenzo[b][5][7]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][5][7]oxazine-8-carboxamide derivatives as PARP1 inhibitors. Bioorganic Chemistry, 102, 104075. [Link]

-

Gund, M., et al. (2020). Synthesis of 2,3-dihydrobenzo[b][5][7]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][5][7]oxazine-8-carboxamide derivatives as PARP1 inhibitors. PubMed, 32777641. [Link]

-

Tsoleridis, C. A., & Stephanidou-Stephanatou, J. (2010). Syntheses of 2,3-Dihydro-1,4-benzodioxins and Bioisosteres as Structural Motifs for Biologically Active Compounds. Chemistry of Heterocyclic Compounds, 46(4), 371-395. [Link]

-

Jensen, K. A., & Nielsen, P. H. (1966). Infrared Spectra of Thioamides and Selenoamides. Acta Chemica Scandinavica, 20, 597-629. [Link]

-

Rae, I. D. (1975). Lanthanide shifts in the 1H N.M.R. spectra of thioamides, selenoamides and 1,2-dithioles. Australian Journal of Chemistry, 28(11), 2527-2530. [Link]

-

Jensen, K. A., & Nielsen, P. H. (1966). Infrared Spectra of Thioamides and Selenoamides. SciSpace. [Link]

-

Rae, I. D. (1975). Lanthanide shifts in the H N.M.R. spectra of thioamides, selenoamides and 1,2-dithioles. ResearchGate. [Link]

-

Organic Chemistry Portal. (n.d.). Lawesson's Reagent. [Link]

-

Hansen, T. N., & Olsen, C. A. (2023). Contemporary Applications of Thioamides and Methods for their Synthesis. ChemRxiv. [Link]

-

Ertl, P., & Selzer, P. (2008). Web-Based Cheminformatics and Molecular Property Prediction Tools Supporting Drug Design and Development at Novartis. CHIMIA International Journal for Chemistry, 62(11), 871-876. [Link]

-

ProtoQSAR. (n.d.). Computational methods for predicting properties. [Link]

-

Katritzky, A. R., et al. (2001). Correlation in 13 C NMR spectra between thioamide mono-and dianions. ResearchGate. [Link]

-

The Royal Society of Chemistry. (2021). Thioamide N–C(S) Activation. [Link]

-

Molinspiration Cheminformatics. (n.d.). Homepage. [Link]

-

Jesberger, M., Davis, T. P., & Barner, L. (2003). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Synthesis, 2003(13), 1929-1958. [Link]

-

Black, T. H. (1983). The Preparation and Reactions of Thioamides. Organic Preparations and Procedures International, 15(1-2), 83-113. [Link]

-

Wauters, J., et al. (2008). Software for the prediction of physicochemical properties. ResearchGate. [Link]

-

Kumar, A., et al. (2021). Green Synthesis of Thioamide Derivatives in Environmentally Benign Deep Eutectic Solvent (DES). ChemistrySelect, 6(42), 11453-11458. [Link]

-

Schwalen, C. J., et al. (2019). High-resolution and tandem MS of the MtThiS-COSH C-terminal fragment. ResearchGate. [Link]

-

The Royal Society of Chemistry. (2020). Depsipeptide synthesis using a late-stage Ag(I)-promoted macrolactonisation of peptide thioamides. [Link]

-

Idris, N., Anderson, A., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160. [Link]

-

Di Martino, R. M. C., et al. (2024). 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine. MDPI. [Link]

-

Khan, I., et al. (2024). Exploring the therapeutic potential of benzodioxane carboxylic acid-based hydrazones: Structural, computational, and biological insights. Heliyon, 10(4), e26002. [Link]

-

Khan, K. M., et al. (2021). Synthesis of Novel 2,3-Dihydro-1,5-Benzothiazepines as α-Glucosidase Inhibitors: In Vitro, In Vivo, Kinetic, SAR, Molecular Docking, and QSAR Studies. ACS Omega, 6(15), 10077-10091. [Link]

-

Al-Suhaimi, K. S., et al. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. Molecules, 27(19), 6598. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Exploring the therapeutic potential of benzodioxane carboxylic acid-based hydrazones: Structural, computational, and biological insights - Arabian Journal of Chemistry [arabjchem.org]

- 4. Computational methods for predicting properties | ProtoQSAR [protoqsar.com]

- 5. academic.oup.com [academic.oup.com]

- 6. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Lawesson's Reagent [organic-chemistry.org]

- 12. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. scispace.com [scispace.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. chemrxiv.org [chemrxiv.org]

An In-depth Technical Guide to the Postulated Mechanism of Action of 2,3-Dihydro-1,4-benzodioxine-5-carbothioamide as a PARP1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2,3-dihydro-1,4-benzodioxine scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of compounds with diverse biological activities.[1][2] While direct experimental data on 2,3-Dihydro-1,4-benzodioxine-5-carbothioamide is limited, its close structural analogue, 2,3-dihydro-1,4-benzodioxine-5-carboxamide, has been identified as an inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1).[3][4] This guide postulates that the carbothioamide derivative likely shares this mechanism of action. We will delve into the intricacies of PARP1 inhibition, propose a comprehensive experimental framework to validate this hypothesis, and provide detailed protocols for key assays. This document serves as a technical resource for researchers aiming to elucidate the therapeutic potential of this novel compound.

Introduction: The Therapeutic Promise of the Benzodioxine Scaffold

The 1,4-benzodioxane moiety is a privileged structure in drug discovery, consistently appearing in compounds targeting a wide array of biological entities.[1][2] Its derivatives have been investigated as agonists and antagonists for various neuronal receptors, as well as potent anticancer and antibacterial agents.[1][5][6] The structural rigidity and synthetic tractability of the benzodioxine core make it an ideal starting point for the development of targeted therapeutics.

A significant breakthrough in the exploration of this scaffold was the identification of 2,3-dihydro-1,4-benzodioxine-5-carboxamide as a lead compound for PARP1 inhibition.[3][4] Given the principle of bioisosterism, where a functional group is replaced by another with similar physicochemical properties, it is highly probable that the corresponding carbothioamide analog will exhibit a similar, if not enhanced, biological activity. This guide will, therefore, focus on the hypothesized mechanism of this compound as a PARP1 inhibitor.

Postulated Mechanism of Action: PARP1 Inhibition

We hypothesize that this compound functions as an inhibitor of PARP1, a key enzyme in the base excision repair (BER) pathway for single-strand DNA breaks.

The Critical Role of PARP1 in DNA Repair

PARP1 is a nuclear protein that acts as a DNA damage sensor.[3] Upon detecting a single-strand break, it binds to the damaged site and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) onto itself and other acceptor proteins. This process, known as PARylation, creates a negatively charged scaffold that recruits other DNA repair proteins to the site of damage, facilitating the repair process.

The "Synthetic Lethality" Concept in Cancer Therapy

Inhibition of PARP1 has emerged as a powerful anti-cancer strategy, particularly in tumors with deficiencies in other DNA repair pathways, such as those with mutations in the BRCA1 or BRCA2 genes. This concept is known as "synthetic lethality."

Cells with functional BRCA proteins can repair double-strand DNA breaks through homologous recombination (HR). When PARP1 is inhibited, single-strand breaks are not efficiently repaired and can degrade into more lethal double-strand breaks during DNA replication. In normal cells, these double-strand breaks are repaired by the HR pathway. However, in cancer cells with BRCA mutations, the HR pathway is compromised. The accumulation of unrepaired double-strand breaks triggers apoptosis, leading to selective cancer cell death.

Structural Rationale for PARP1 Inhibition

The proposed mechanism of action is based on the structural similarity between this compound and its carboxamide counterpart, which has demonstrated PARP1 inhibitory activity with an IC50 of 5.8 μM.[3][4] The carbothioamide group is a well-established bioisostere of the carboxamide group. The substitution of oxygen with sulfur can alter the electronic and steric properties of the molecule, potentially leading to enhanced binding affinity for the PARP1 active site.

Figure 2: Workflow for cell-based validation assays.

Detailed Protocols:

-

Comet Assay (Single Cell Gel Electrophoresis): This assay directly visualizes DNA damage in individual cells. Cells are embedded in agarose, lysed, and subjected to electrophoresis. Damaged DNA fragments migrate out of the nucleus, forming a "comet tail." The length and intensity of the tail are proportional to the amount of DNA damage.

-

γ-H2AX Immunostaining: Phosphorylation of the histone variant H2AX (γ-H2AX) is an early marker of DNA double-strand breaks. Cells are treated with the compound, fixed, and stained with a fluorescently labeled antibody against γ-H2AX. The number of fluorescent foci per nucleus is quantified by microscopy.

-

Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent DNA intercalator that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

-

Western Blot Analysis: This technique can be used to detect the cleavage of PARP1 by caspases, a hallmark of apoptosis. Additionally, it can be used to quantify the levels of γ-H2AX.

Potential Therapeutic Implications and Future Directions

The confirmation of this compound as a potent PARP1 inhibitor would position it as a promising candidate for cancer therapy, especially for tumors with BRCA mutations. Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a series of analogs to optimize potency and selectivity.

-

Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Evaluating the compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its in vivo efficacy in animal models of cancer.

-

Combination Therapies: Investigating the synergistic effects of the compound with other chemotherapeutic agents or radiation therapy.

Conclusion

While further experimental validation is necessary, the available evidence strongly suggests that this compound acts as a PARP1 inhibitor. Its structural similarity to a known PARP1 inhibitor, coupled with the well-established role of the benzodioxine scaffold in medicinal chemistry, makes it a compelling molecule for further investigation in the field of oncology. The experimental framework outlined in this guide provides a clear path for elucidating its precise mechanism of action and therapeutic potential.

References

-

Al-Mawsawi, L. Q., et al. (2020). Synthesis of 2,3-dihydrobenzo[b]d[3][6]ioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b]o[3][6]xazine-8-carboxamide derivatives as PARP1 inhibitors. Bioorganic Chemistry, 102, 104075. [Link]

-

Bolchi, C., et al. (2020). 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design. European Journal of Medicinal Chemistry, 200, 112419. [Link]

-

Pallavicini, M., et al. (n.d.). 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: a review of its recent applications in drug design. AIR Unimi. [Link]

-

Roda, G., et al. (2021). Computational Design and Development of Benzodioxane-Benzamides as Potent Inhibitors of FtsZ by Exploring the Hydrophobic Subpocket. Molecules, 26(11), 3381. [Link]

-

Al-Mawsawi, L. Q., et al. (2020). Synthesis of 2,3-dihydrobenzo[b]d[3][6]ioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b]o[3][6]xazine-8-carboxamide derivatives as PARP1 inhibitors. PubMed. [Link]

-

Roda, G., et al. (2023). Benzodioxane–Benzamides as FtsZ Inhibitors: Effects of Linker's Functionalization on Gram-Positive Antimicrobial Activity. MDPI. [Link]

-

Idris, N., Anderson, A., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160. [Link]

-

Shi, X.-M., et al. (2023). 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. MDPI. [Link]

-

Khan, I., et al. (2023). Exploring the therapeutic potential of benzodioxane carboxylic acid-based hydrazones: Structural, computational, and biological insights. Heliyon, 9(11), e21789. [Link]

-

Roda, G., et al. (2024). 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine. MDPI. [Link]

-

Khan, M. S., et al. (2022). Synthesis of 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(un/substituted-phenyl)acetamides as anti-diabetic agents. Tropical Journal of Pharmaceutical Research, 21(11). [Link]

-

Balamurugan, K., et al. (2022). Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents: Apoptosis, Molecular Docking, ADME Assay, and DNA Binding Studies. Molecules, 27(15), 4966. [Link]

-

Van der Mey, M., et al. (2001). ChemInform Abstract: Syntheses of 2,3-Dihydro-1,4-benzodioxins and Bioisosteres as Structural Motifs for Biologically Active Compounds. ResearchGate. [Link]

-

Hassan, M., et al. (2022). Synthesis of Novel 2,3-Dihydro-1,5-Benzothiazepines as α-Glucosidase Inhibitors: In Vitro, In Vivo, Kinetic, SAR, Molecular Docking, and QSAR Studies. ACS Omega, 7(50), 46830-46845. [Link]

-

Al-Amiery, A. A., et al. (2021). Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs. Journal of Chemical and Pharmaceutical Research, 13(10), 1-10. [Link]

Sources

- 1. 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. air.unimi.it [air.unimi.it]

- 6. Computational Design and Development of Benzodioxane-Benzamides as Potent Inhibitors of FtsZ by Exploring the Hydrophobic Subpocket - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: Bridging Privileged Scaffolds with Bioactive Functionality

An In-depth Technical Guide to the Potential Biological Activities of Benzodioxine Carbothioamides

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are termed "privileged structures" for their ability to interact with diverse biological targets. The 1,4-benzodioxane scaffold is a quintessential example of such a structure, forming the core of clinically significant drugs like the antihypertensive Doxazosin and the Gaucher's disease treatment Eliglustat.[1] This heterocyclic system is recognized for its role in compounds exhibiting a wide array of biological properties, including anticancer, anti-inflammatory, α-adrenergic blocking, and antimicrobial effects.[1][2][3]

Concurrently, the carbothioamide functional group (a thio-analogue of an amide) is a critical pharmacophore known for its significant influence on the reactivity and biological interactions of a molecule.[2] Its presence is often associated with potent anticancer and antimicrobial activities, partly due to its ability to form strong hydrogen bonds and coordinate with metal ions in enzyme active sites.[2][4]

This guide explores the therapeutic potential of a hybrid chemical class: benzodioxine carbothioamides . By chemically uniting the privileged benzodioxine nucleus with the versatile carbothioamide moiety, a new space for drug discovery is opened. We will delve into the synthesis, established and potential mechanisms of action, and the experimental validation of the significant biological activities inherent to these compounds, providing researchers and drug development professionals with a foundational understanding of their promise.

I. Synthetic Strategies: Forging the Benzodioxine Carbothioamide Linkage

The synthesis of benzodioxine carbothioamides typically involves a multi-step approach, beginning with the formation of the benzodioxane ring system, followed by the introduction and elaboration of the carbothioamide functional group. A common and versatile starting material is catechol (1,2-dihydroxybenzene), which can be reacted with appropriate dielectrophiles to form the dioxane ring.[5] The carbothioamide moiety is often introduced via precursors like carbohydrazides or by reacting an amine with a thiocarbonylating agent.

A generalized synthetic pathway can be conceptualized as reacting a benzodioxine derivative containing a nucleophilic group (e.g., a hydrazide) with an isothiocyanate, or by converting a benzodioxine carboxylic acid into a reactive intermediate that can then be treated with thiosemicarbazide.[4][6]

Generalized Synthetic Workflow

The following diagram illustrates a common logic for synthesizing target benzodioxine carbothioamides from a benzodioxine carboxylic acid precursor.

Caption: Generalized workflow for synthesizing benzodioxine carbothioamides.

Experimental Protocol: General Synthesis of N-Aryl-2-(2,3-dihydro-1,4-benzodioxan-2-yl)hydrazine-1-carbothioamide

This protocol provides a representative method for synthesizing the target compounds, adapted from established procedures for similar heterocyclic systems.[6][7]

-

Synthesis of 1,4-Benzodioxane-2-carbonyl chloride: To a solution of 1,4-benzodioxane-2-carboxylic acid (1.0 eq) in a suitable anhydrous solvent like dichloromethane (DCM), add thionyl chloride (1.5 eq) dropwise at 0 °C. Stir the reaction mixture at room temperature for 2-3 hours until the reaction is complete (monitored by TLC). Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acid chloride, which is often used in the next step without further purification.

-

Synthesis of 1,4-Benzodioxane-2-carbohydrazide: Dissolve the crude 1,4-benzodioxane-2-carbonyl chloride (1.0 eq) in THF. Add this solution dropwise to a stirred solution of hydrazine hydrate (2.0 eq) in THF at 0 °C. Allow the mixture to warm to room temperature and stir for 4-6 hours. After completion, concentrate the mixture under vacuum, add water, and extract the product with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the carbohydrazide.

-

Synthesis of the Target Carbothioamide: Dissolve the 1,4-benzodioxane-2-carbohydrazide (1.0 eq) and a substituted aryl isothiocyanate (1.1 eq) in absolute ethanol. Heat the mixture to reflux for 4-8 hours. Monitor the reaction's progress via TLC. Upon completion, cool the reaction mixture to room temperature. The solid product that precipitates is collected by filtration, washed with cold ethanol, and dried. The product can be further purified by recrystallization from a suitable solvent like ethanol or methanol.

II. Anticancer Activity: Targeting Cell Proliferation and Survival

The benzodioxine scaffold is a recognized structural motif in the design of anticancer agents, with some analogues acting as inhibitors of tubulin polymerization, a key mechanism for disrupting cell division in rapidly proliferating cancer cells.[2] The carbothioamide moiety is also a well-established component of potent cytotoxic agents, often contributing to the induction of apoptosis.[4][8] The combination of these two pharmacophores in benzodioxine carbothioamides presents a compelling strategy for developing novel anticancer therapeutics.

Mechanism of Action: Apoptosis Induction and Kinase Inhibition

Derivatives of benzodioxine carbothioamides are hypothesized to exert their anticancer effects through multiple mechanisms. One prominent pathway is the induction of apoptosis (programmed cell death). Carbothioamide-based pyrazoline analogs have been shown to induce apoptosis in human lung (A549) and cervical (HeLa) cancer cells.[4][8] This process is often initiated by DNA binding and damage, leading to the activation of caspase cascades that execute cell death.

Another potential mechanism is the inhibition of protein kinases, which are crucial regulators of cell growth and survival signaling pathways.[9] Many heterocyclic compounds, including benzodiazine derivatives, exhibit potent anticancer activity by targeting kinases like VEGFR-2, which is critical for tumor angiogenesis.[9]

Caption: Potential apoptotic pathway induced by benzodioxine carbothioamides.

Quantitative Analysis of Cytotoxicity

The cytotoxic potential of novel compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀), the concentration required to inhibit 50% of cancer cell growth. The following table summarizes the IC₅₀ values for structurally related carbothioamide compounds against various cancer cell lines.

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Pyrazoline Carbothioamide (3a) | A549 (Lung) | 13.49 ± 0.17 | [4][8] |

| Pyrazoline Carbothioamide (3a) | HeLa (Cervical) | 17.52 ± 0.09 | [4][8] |

| Pyrazoline Carbothioamide (3h) | A549 (Lung) | 22.54 ± 0.25 | [4][8] |

| Benzylidene Carbothioamide (4e) | MCF-7 (Breast) | 28.2 µg/ml | [10] |

| Phthalazine Derivative (6e) | HCT-116 (Colon) | 10.12 | [9] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic effects of a compound.

-

Cell Seeding: Seed human cancer cells (e.g., A549 or MCF-7) into a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of the benzodioxine carbothioamide compounds in the culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

-

Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

III. Antimicrobial Activity: Disrupting Bacterial Cell Division

The rise of antimicrobial resistance necessitates the discovery of novel antibacterial agents with new mechanisms of action.[11] The prokaryotic protein FtsZ, a homolog of eukaryotic tubulin, is an essential and highly conserved protein that forms the Z-ring at the site of bacterial cell division.[12] Inhibition of FtsZ polymerization disrupts cell division and leads to bacterial death, making it an attractive target for new antibiotics. Benzodioxane-benzamides have emerged as a promising class of FtsZ inhibitors, with potent activity against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[12][13]

Mechanism of Action: FtsZ Inhibition

Benzodioxine carbothioamides, as structural analogues of potent benzodioxane-benzamide FtsZ inhibitors, are predicted to share this mechanism. These molecules are thought to bind to a specific site on the FtsZ protein, destabilizing the polymeric filaments that form the Z-ring.[14] This disruption prevents the recruitment of other cell division proteins and ultimately blocks cytokinesis, leading to filamentation and lysis of the bacterial cell. The carbothioamide group could potentially enhance binding to the target or improve the compound's ability to penetrate the bacterial cell wall.

Caption: Inhibition of bacterial cell division via FtsZ polymerization blocking.

Quantitative Analysis of Antimicrobial Efficacy

The efficacy of an antimicrobial agent is measured by its Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible growth of a bacterium. The table below shows MIC values for representative benzodioxane-benzamide FtsZ inhibitors against clinically relevant bacterial strains.

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| FZ100 | MSSA (ATCC 29213) | 0.1 | [13] |

| FZ100 | MRSA | 0.25 | [13] |

| FZ95 | MRSA | 0.25 | [13] |

| Compound 1 | MRSA | 0.5 | [11] |

| Compound 2 | MRSA | 0.25 | [11] |

| PC190723 | MRSA | 1 | [13] |

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol follows the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

-

Bacterial Inoculum Preparation: Culture the bacterial strain (e.g., S. aureus ATCC 43300) overnight on an appropriate agar plate. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 × 10⁸ CFU/mL). Dilute this suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum concentration of 5 × 10⁵ CFU/mL.

-

Compound Preparation: Prepare a stock solution of the benzodioxine carbothioamide in DMSO. Create a series of twofold serial dilutions in a 96-well microtiter plate using CAMHB, typically ranging from 64 µg/mL to 0.06 µg/mL.

-

Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL per well.

-

Controls: Include a positive control well (broth with inoculum, no compound) to ensure bacterial growth and a negative control well (broth only) to check for sterility.

-

Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours.

-

MIC Determination: After incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).

IV. Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases. Nonsteroidal anti-inflammatory drugs (NSAIDs) are widely used, but their long-term use is associated with significant side effects. The 1,4-benzodioxin nucleus is present in compounds that have demonstrated notable anti-inflammatory activity.[15][16] For instance, 2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid showed potency comparable to Ibuprofen in a standard in vivo model of inflammation.[15]

Mechanism of Action: Cyclooxygenase (COX) Inhibition

The primary mechanism of action for many anti-inflammatory agents is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins from arachidonic acid.[16][17] By inhibiting COX-1 and/or COX-2, benzodioxine derivatives can reduce the production of these inflammatory mediators, thereby alleviating pain and swelling. The addition of a carbothioamide group may modulate the selectivity and potency of this inhibition.

Caption: Inhibition of the prostaglandin synthesis pathway by targeting COX enzymes.

Experimental Protocol: Carrageenan-Induced Rat Paw Edema Assay

This is a classic in vivo model for evaluating the acute anti-inflammatory activity of novel compounds.[15][18]

-

Animal Acclimatization: Use adult Sprague-Dawley or Wistar rats (150-200 g). Acclimatize the animals for at least one week before the experiment with free access to food and water.

-

Compound Administration: Divide the rats into groups (n=6 per group). Administer the test compound (benzodioxine carbothioamide) or a reference drug (e.g., Ibuprofen) orally or intraperitoneally. The control group receives only the vehicle.

-

Induction of Edema: One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution (in sterile saline) into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: Measure the paw volume immediately after the carrageenan injection (time 0) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

-

Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [(V_c - V_t) / V_c] × 100 Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.

V. Conclusion and Future Perspectives

Benzodioxine carbothioamides represent a promising, yet relatively underexplored, class of compounds for therapeutic development. The strategic combination of the privileged 1,4-benzodioxane scaffold with the biologically active carbothioamide functional group provides a robust platform for designing novel agents with potent anticancer, antimicrobial, and anti-inflammatory properties.

Future research should focus on several key areas:

-

Structure-Activity Relationship (SAR) Studies: Systematic modification of both the benzodioxine ring and the aryl substituent on the carbothioamide moiety is crucial to optimize potency and selectivity for specific biological targets.

-

Mechanism Elucidation: While hypotheses can be drawn from related structures, detailed biochemical and cellular assays are needed to confirm the precise mechanisms of action, such as identifying specific kinase targets or validating FtsZ binding.

-

Pharmacokinetic Profiling: In silico and in vitro ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies are necessary to assess the drug-like properties of lead compounds and guide further development.[4]

-

Broadening the Scope: The therapeutic potential of these compounds is not limited to the areas discussed. Their inherent structural features suggest they could also be investigated as enzyme inhibitors, antioxidants, or neuroprotective agents.[1]

By pursuing these avenues of research, the scientific community can unlock the full therapeutic potential of benzodioxine carbothioamides, paving the way for the development of next-generation medicines to address critical unmet needs in oncology, infectious disease, and inflammatory disorders.

References

-

Exploring the therapeutic potential of benzodioxane carboxylic acid-based hydrazones: Structural, computational, and biological insights. Heliyon. Available at: [Link]

-

Synthesis and antiinflammatory activity of 2,3-dihydro-1,4-benzodioxin methyl carboxylic acids. PubMed. Available at: [Link]

-

Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. Scientific Research Publishing. Available at: [Link]

-

Computational Design and Development of Benzodioxane-Benzamides as Potent Inhibitors of FtsZ by Exploring the Hydrophobic Subpocket. MDPI. Available at: [Link]

-

Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. Scientific Research Publishing. Available at: [Link]

-

Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents: Apoptosis, Molecular Docking, ADME Assay, and DNA Binding Studies. PubMed Central. Available at: [Link]

-

Synthesis and biological activity of new anti-inflammatory compounds containing the 1,4-benzodioxine and/or pyrrole system. ResearchGate. Available at: [Link]

-

Benzodioxane–Benzamides as FtsZ Inhibitors: Effects of Linker’s Functionalization on Gram-Positive Antimicrobial Activity. PubMed Central. Available at: [Link]

-

Synthesis, antimicrobial and antioxidant activities of 1‐(1,4‐benzodioxane‐2‐carbonyl)piperazine derivatives. ResearchGate. Available at: [Link]

-

Synthesis, characterization and antimicrobial activity of benzodioxane ring containing 1,3,4-oxadiazole derivatives. Arabian Journal of Chemistry. Available at: [Link]

-

Recent advances on anticancer activity of benzodiazine heterocycles through kinase inhibition. PubMed Central. Available at: [Link]

-

Benzodioxane-Benzamides as Antibacterial Agents: Computational and SAR Studies to Evaluate the Influence of the 7-Substitution in FtsZ Interaction. PubMed. Available at: [Link]

-

Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. PubMed Central. Available at: [Link]

-

Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents: Apoptosis, Molecular Docking, ADME Assay, and DNA Binding Studies. ACS Omega. Available at: [Link]

-

Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs. Longdom Publishing. Available at: [Link]

-

Structure−Activity Relationships in 1,4-Benzodioxan-Related Compounds. 9.(1) From 1,4-Benzodioxane to 1,4-Dioxane Ring as a Promising Template of Novel α 1D -Adrenoreceptor Antagonists, 5-HT 1A Full Agonists, and Cytotoxic Agents. ResearchGate. Available at: [Link]

-

2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine. MDPI. Available at: [Link]

-

Computational Design and Development of Benzodioxane-Benzamides as Potent Inhibitors of FtsZ by Exploring the Hydrophobic Subpocket. PubMed Central. Available at: [Link]

-

Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives. MDPI. Available at: [Link]

-

Chemistry and Pharmacology of Benzodioxans-A Review. TSI Journals. Available at: [Link]

Sources

- 1. Exploring the therapeutic potential of benzodioxane carboxylic acid-based hydrazones: Structural, computational, and biological insights - Arabian Journal of Chemistry [arabjchem.org]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs [scirp.org]

- 4. Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents: Apoptosis, Molecular Docking, ADME Assay, and DNA Binding Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tsijournals.com [tsijournals.com]

- 6. Synthesis, characterization and antimicrobial activity of benzodioxane ring containing 1,3,4-oxadiazole derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Recent advances on anticancer activity of benzodiazine heterocycles through kinase inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. longdom.org [longdom.org]

- 11. Computational Design and Development of Benzodioxane-Benzamides as Potent Inhibitors of FtsZ by Exploring the Hydrophobic Subpocket [mdpi.com]

- 12. Benzodioxane-Benzamides as Antibacterial Agents: Computational and SAR Studies to Evaluate the Influence of the 7-Substitution in FtsZ Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Benzodioxane–Benzamides as FtsZ Inhibitors: Effects of Linker’s Functionalization on Gram-Positive Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Computational Design and Development of Benzodioxane-Benzamides as Potent Inhibitors of FtsZ by Exploring the Hydrophobic Subpocket - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and antiinflammatory activity of 2,3-dihydro-1,4-benzodioxin methyl carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]

The Architectural Nuances of Efficacy: A Deep Dive into the Structure-Activity Relationships of 2,3-Dihydro-1,4-benzodioxine Derivatives

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2,3-dihydro-1,4-benzodioxine scaffold is a privileged heterocyclic motif that forms the core of numerous biologically active compounds, demonstrating a remarkable versatility across a spectrum of therapeutic targets.[1][2][3] Its unique conformational properties and electronic distribution have made it a cornerstone in medicinal chemistry for the development of agents targeting cardiovascular diseases, neurological disorders, inflammation, and cancer.[1][2][4] This technical guide, intended for professionals in drug discovery and development, will provide a comprehensive exploration of the structure-activity relationships (SAR) of 2,3-dihydro-1,4-benzodioxine derivatives. We will dissect the critical structural features that govern their pharmacological profiles, supported by experimental evidence and mechanistic insights.

The 2,3-Dihydro-1,4-benzodioxine Core: A Foundation for Diverse Biological Activity

The fundamental structure of 2,3-dihydro-1,4-benzodioxine consists of a benzene ring fused to a 1,4-dioxane ring. This arrangement imparts a degree of conformational rigidity and specific electronic characteristics that are crucial for its interaction with biological targets.

Figure 1: General structure of the 2,3-Dihydro-1,4-benzodioxine scaffold with potential substitution points.

The dihydrodioxane ring is not planar and can adopt different conformations, which can significantly influence the orientation of substituents and their interaction with receptor binding pockets. The oxygen atoms at positions 1 and 4 are key features, capable of forming hydrogen bonds and other polar interactions.[5]

Probing the Structure-Activity Landscape: Key Therapeutic Areas

The versatility of the 2,3-dihydro-1,4-benzodioxine scaffold is evident in the diverse range of biological activities exhibited by its derivatives. The following sections will delve into the specific SAR for several key therapeutic applications.

Alpha-Adrenergic Receptor Antagonism

Derivatives of 2,3-dihydro-1,4-benzodioxine are well-known for their potent α-adrenergic receptor blocking activity, making them valuable for the treatment of hypertension and benign prostatic hyperplasia.[1][6] The prototypical example is WB4101, which has been the subject of extensive SAR studies.[5][7][8]

Key SAR Insights for α-Adrenergic Antagonism:

-

The Dihydrodioxane Ring: The integrity of the dihydrodioxane ring is crucial for high affinity. Replacement of this ring with a phenyl or pyrrole nucleus leads to a significant drop in activity.[5]

-

Oxygen Atoms: The two oxygen atoms in the dioxane ring play distinct roles. The oxygen at position 1 may engage in a donor-acceptor dipolar interaction with the receptor, while the oxygen at position 4 is thought to be important for stabilizing the optimal conformation for binding.[5]

-

The Amine Function: The nature of the amine side chain is critical. Studies on WB4101 analogues suggest that a charge-reinforced hydrogen bond, rather than a simple ionic interaction, is key for receptor binding.[8]

-

Substituents on the Benzene Ring: Modifications to the aromatic part of the scaffold can modulate potency and selectivity for α-adrenoceptor subtypes (α1A, α1B, α1D).[9]

-

Stereochemistry: Chirality plays a significant role in receptor recognition. For many 1,4-benzodioxan-related compounds, the (S)-enantiomer exhibits higher potency at α1-adrenoceptors.[10] However, reversed enantioselectivity has been observed in some 1,4-dioxane derivatives.[10][11][12]

A series of WB4101-related benzodioxanes where the phenoxyethyl moiety was replaced with an N-alkyl piperazine bearing various cyclic substituents have been synthesized and evaluated, further validating pharmacophore models for α1-adrenoceptor antagonists.[7]

Anticancer Activity

More recently, 2,3-dihydro-1,4-benzodioxine derivatives have emerged as promising anticancer agents, acting through various mechanisms.

SAR in Anticancer Applications:

-

PARP1 Inhibition: 2,3-dihydro-1,4-benzodioxine-5-carboxamide has been identified as a lead compound for the development of Poly(ADP-ribose)polymerase 1 (PARP1) inhibitors.[13] Further optimization of this lead, including scaffold hopping to a 3-oxo-3,4-dihydro-2H-benzo[b][1][14]oxazine-8-carboxamide, led to a significant increase in potency.[13]

-

Cytotoxicity in Cancer Cells: Certain 1,4-dioxane derivatives have demonstrated cytotoxic effects in prostate cancer cells (PC-3).[15] The anticancer activity of some of these compounds has been linked to their interaction with α1d-adrenoceptors.[11][12]

-

Anti-proliferative Activity: Novel 4-aryl-3,4-dihydro-2H-1,4-benzoxazines, which are structurally related to benzodioxines, have shown moderate to good potency against various cancer cell lines.[16] SAR studies on these compounds indicated that the presence of hydroxyl groups on the aromatic rings and a para-amino group on a third aryl substituent significantly enhanced their activity.[16]

Anti-inflammatory Activity

The 2,3-dihydro-1,4-benzodioxine core has also been incorporated into molecules with anti-inflammatory properties.

SAR for Anti-inflammatory Effects:

-

Carboxylic Acid Derivatives: The introduction of a methyl carboxylic acid group to the benzodioxin scaffold has yielded compounds with significant anti-inflammatory activity. For instance, 2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid showed potency comparable to ibuprofen in a carrageenan-induced rat paw edema assay.[14]

-

5-Lipoxygenase Inhibition: The 2,3-dihydro-1,4-benzodioxin core has been utilized in the synthesis of 5-lipoxygenase inhibitors, suggesting their potential use in treating inflammatory conditions like asthma and arthritis.[1][2][4]

Experimental Methodologies for SAR Studies

A systematic approach is essential to elucidate the SAR of 2,3-dihydro-1,4-benzodioxine derivatives. The following workflow outlines a typical investigative process.

Figure 2: A representative workflow for a Structure-Activity Relationship (SAR) study.

Representative Synthetic Protocol: Synthesis of 2,3-dihydrobenzo[b][1][14]dioxine-5-carboxamide

The synthesis of 2,3-dihydro-1,4-benzodioxine derivatives often starts from catechols or their derivatives. The following is a summarized protocol for the synthesis of a PARP1 inhibitor lead compound, 2,3-dihydrobenzo[b][1][14]dioxine-5-carboxamide.[13]

Step 1: Esterification of 2,3-dihydroxybenzoic acid

-

2,3-dihydroxybenzoic acid is dissolved in methanol.

-

Concentrated sulfuric acid is added at a low temperature (e.g., 5 °C).

-

The reaction mixture is refluxed for 12 hours.

-

After cooling and concentration, the product, methyl 2,3-dihydroxybenzoate, is extracted with an organic solvent and purified.[13]

Step 2: Cyclization to form the benzodioxine ring

-

The methyl 2,3-dihydroxybenzoate is alkylated with 1,2-dibromoethane in the presence of a base like potassium carbonate to yield the cyclized ester.[13]

Step 3: Hydrolysis of the ester

-

The ester group is hydrolyzed using a base such as lithium hydroxide.[13]

Step 4: Amidation

-

The resulting carboxylic acid is converted to the final carboxamide product using a mixed-anhydride method.[13]

Key Biological Assays

-

Receptor Binding Assays: Radioligand binding assays are commonly used to determine the affinity of compounds for specific receptors, such as α-adrenoceptors.[7]

-

Functional Assays: These assays measure the biological response elicited by a compound, for example, by assessing muscle contraction in isolated tissues like the rat vas deferens to determine α-adrenoceptor blocking activity.[5]

-

Enzyme Inhibition Assays: For targets like PARP1, recombinant enzyme assays are employed to measure the inhibitory potency (IC50) of the synthesized derivatives.[13]

-

Cell Viability Assays: To assess anticancer activity, cell-based assays such as the sulforhodamine B (SRB) assay are used to determine the cytotoxic effects of the compounds on cancer cell lines.[10]

Quantitative Data Summary

The following table summarizes the inhibitory concentrations (IC50) of some 2,3-dihydro-1,4-benzodioxine derivatives against PARP1, illustrating the impact of structural modifications on activity.[13]

| Compound | Structure | PARP1 IC50 (µM) |

| 3 | (Structure not fully specified in abstract) | 12 |

| 4 | 2,3-dihydro-1,4-benzodioxine-5-carboxamide | 5.8 |

| 10 | (Structure not fully specified in abstract) | 0.88 |

| 49 | (Z)-2-(4-hydroxybenzylidene)-3-oxo-3,4-dihydro-2H-benzo[b][1][14]oxazine-8-carboxamide | 0.082 |

Data extracted from Reference[13].

Future Directions and Conclusion

The 2,3-dihydro-1,4-benzodioxine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The extensive body of research on its SAR provides a solid foundation for the rational design of new derivatives with improved potency, selectivity, and pharmacokinetic properties. Future research will likely focus on:

-

Exploring new therapeutic targets: The inherent versatility of the scaffold suggests that it could be adapted to interact with a wider range of biological targets.

-

Fine-tuning selectivity: For targets with multiple subtypes, such as adrenoceptors, achieving high selectivity remains a key challenge and a critical goal to minimize off-target effects.

-

Application of computational methods: The use of molecular modeling, QSAR, and pharmacophore mapping will continue to play a crucial role in guiding the design and optimization of new benzodioxine derivatives.[7][17]

References

-

Vázquez, M. T., Rosell, G., & Pujol, M. D. (1996). Synthesis and antiinflammatory activity of 2,3-dihydro-1,4-benzodioxin methyl carboxylic acids. Farmaco, 51(3), 215-7. [Link]

-

Melchiorre, C., et al. (1988). Structure-activity relationships in 1,4-benzodioxan-related compounds. Investigation on the role of the dehydrodioxane ring on alpha 1-adrenoreceptor blocking activity. Journal of Medicinal Chemistry, 31(1), 229-32. [Link]

-

Kumar, A., et al. (2020). Synthesis of 2,3-dihydrobenzo[b][1][14]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1][14]oxazine-8-carboxamide derivatives as PARP1 inhibitors. Molecules, 25(15), 3354. [Link]

-

Napolitano, M., et al. (2011). Syntheses of 2,3-Dihydro-1,4-Benzodioxins and Bioisosteres as Structural Motifs for Biologically Active Compounds. Current Organic Chemistry, 15(6), 839-866. [Link]

-

Bentham Science Publishers. (n.d.). Syntheses of 2,3-Dihydro-1,4-Benzodioxins and Bioisosteres as Structural Motifs for Biologically Active Compounds. Bentham Science. [Link]

-

Pigini, M., et al. (2012). Structure-Activity Relationships in 1,4-Benzodioxan-Related Compounds. 9.(1) From 1,4-Benzodioxane to 1,4-Dioxane Ring as a Promising Template of Novel α1D-Adrenoreceptor Antagonists, 5-HT1A Full Agonists, and Cytotoxic Agents. Journal of Medicinal Chemistry, 55(21), 9395-407. [Link]

-

Carrieri, A., et al. (2013). Structure-activity relationships in 1,4-benzodioxan-related compounds. 11. reversed enantioselectivity of 1,4-dioxane derivatives in α1-adrenergic and 5-HT1A receptor binding sites recognition. Journal of Medicinal Chemistry, 56(2), 584-8. [Link]

-

Leonardi, A., et al. (2004). Structure-activity relationships in 1,4-benzodioxan-related compounds. 7. Selectivity of 4-phenylchroman analogues for alpha(1)-adrenoreceptor subtypes. Journal of Medicinal Chemistry, 47(11), 2856-65. [Link]

-

Carrieri, A., et al. (2013). Structure–Activity Relationships in 1,4-Benzodioxan-Related Compounds. 11. Reversed Enantioselectivity of 1,4-Dioxane Derivatives in α1-Adrenergic and 5-HT1A Receptor Binding Sites Recognition. Journal of Medicinal Chemistry, 56(2), 584-588. [Link]

-

U'Prichard, D. C., et al. (1978). Binding to alpha-adrenergic receptors: differential pharmacological potencies and binding affinities of benzodioxanes. Molecular Pharmacology, 14(5), 857-69. [Link]

-

Carrieri, A., et al. (2013). Structure-activity relationships in 1,4-benzodioxan-related compounds. 11. (1) reversed enantioselectivity of 1,4-dioxane derivatives in α1-adrenergic and 5-HT1A receptor binding sites recognition. Journal of Medicinal Chemistry, 56(2), 584-8. [Link]

-

Fiori, L., & Angeli, A. (2024). 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine. Molbank, 2024(2), M1849. [Link]

-

Leonardi, A., et al. (2002). Synthesis and biological activity of new 1,4-benzodioxan-arylpiperazine derivatives. Further validation of a pharmacophore model for alpha(1)-adrenoceptor antagonists. Bioorganic & Medicinal Chemistry, 10(2), 361-9. [Link]

-

Chapleo, C. B., et al. (1983). Alpha-adrenoreceptor reagents. 2. Effects of modification of the 1,4-benzodioxan ring system on alpha-adrenoreceptor activity. Journal of Medicinal Chemistry, 26(6), 823-31. [Link]

-

Tsegaw, A. W., et al. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12(3), 135-151. [Link]

-

Tran, T. D., et al. (2023). Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines. Molecules, 28(25), 8201. [Link]

-

Al-Zoubi, R. M., et al. (2023). Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model. Molecules, 28(14), 5535. [Link]

-

Giardinà, D., et al. (1990). Structure-activity Relationships in 1,4-benzodioxan-related Compounds. 2. Role of the Amine Function on Alpha-Adrenoreceptor Blocking Activity. Il Farmaco, 45(12), 1289-98. [Link]

-

Carrieri, A., et al. (2013). Structure-activity relationships in 1,4-benzodioxan-related compounds. 11. (1) reversed enantioselectivity of 1,4-dioxane derivatives in α1-adrenergic and 5-HT1A receptor binding sites recognition. Semantic Scholar. [Link]

-

Carrieri, A., et al. (2010). Structure-activity relationships in 1,4-benzodioxan-related compounds. 10. Novel α1-adrenoreceptor antagonists related to openphendioxan: Synthesis, biological evaluation, and α1d computational study. Bioorganic & Medicinal Chemistry, 18(19), 7065-77. [Link]

-

Napolitano, M., et al. (2011). ChemInform Abstract: Syntheses of 2,3-Dihydro-1,4-benzodioxins and Bioisosteres as Structural Motifs for Biologically Active Compounds. ChemInform, 42(34). [Link]

Sources

- 1. eurekaselect.com [eurekaselect.com]

- 2. Syntheses of 2,3-Dihydro-1,4-Benzodioxins and Bioisosteres as Str...: Ingenta Connect [ingentaconnect.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Structure-activity relationships in 1,4-benzodioxan-related compounds. Investigation on the role of the dehydrodioxane ring on alpha 1-adrenoreceptor blocking activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Binding to alpha-adrenergic receptors: differential pharmacological potencies and binding affinities of benzodioxanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and biological activity of new 1,4-benzodioxan-arylpiperazine derivatives. Further validation of a pharmacophore model for alpha(1)-adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structure-activity relationships in 1,4-benzodioxan-related compounds. 2. Role of the amine function on alpha-adrenoreceptor blocking activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structure-activity relationships in 1,4-benzodioxan-related compounds. 7. Selectivity of 4-phenylchroman analogues for alpha(1)-adrenoreceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Structure-activity relationships in 1,4-benzodioxan-related compounds. 11. (1) reversed enantioselectivity of 1,4-dioxane derivatives in α1-adrenergic and 5-HT1A receptor binding sites recognition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. semanticscholar.org [semanticscholar.org]

- 13. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and antiinflammatory activity of 2,3-dihydro-1,4-benzodioxin methyl carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Introduction: The Convergence of a Privileged Scaffold and a Bioisosteric Functional Group

An In-depth Technical Guide to the Spectroscopic Characterization of 2,3-Dihydro-1,4-benzodioxine-5-carbothioamide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the 2,3-dihydro-1,4-benzodioxine moiety is recognized as a "privileged scaffold," a molecular framework that is a recurring component in a multitude of biologically active compounds.[1][2] Its rigid, defined conformation and ability to present substituents in specific spatial orientations make it a valuable template for designing ligands that interact with various biological targets.[3] When this scaffold is functionalized with a carbothioamide group, a bioisostere of the common amide bond, it creates a molecule of significant interest for drug discovery.

The substitution of the amide oxygen with sulfur in a thioamide imparts unique physicochemical properties, including altered hydrogen bonding capabilities, increased acidity of the N-H protons, and distinct spectroscopic signatures.[4][5] These changes can profoundly influence a molecule's biological activity and metabolic stability. This guide provides a detailed analysis of the expected spectroscopic characteristics of This compound , offering a predictive framework for its identification and characterization using Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Molecular Structure and Spectroscopic Implications

The structure of this compound combines an aromatic ring, a dioxine ring, and a primary thioamide group. Each of these components contributes distinct and predictable features to its IR and NMR spectra. The numbering scheme used for the discussion of NMR data is presented below.

Caption: Molecular structure with atom numbering for NMR analysis.

Infrared (IR) Spectroscopy Analysis

IR spectroscopy is a powerful tool for identifying functional groups within a molecule. The thioamide group, in particular, gives rise to several characteristic absorption bands resulting from the complex coupling of C-N, N-H, and C=S vibrations. Unlike a simple carbonyl (C=O) stretch, a pure "C=S stretching vibration" is not typically observed; instead, its character is distributed over several bands.[6]

Predicted IR Absorption Bands

The key diagnostic bands expected for this compound are summarized below.

| Frequency Range (cm⁻¹) | Intensity | Assignment | Vibrational Mode |

| 3300 - 3100 | Medium | N-H Stretch | Asymmetric and symmetric stretching of the primary thioamide (-CSNH₂) group. |

| 3100 - 3000 | Medium | Aromatic C-H Stretch | C-H stretching on the benzene ring. |

| 2950 - 2850 | Medium | Aliphatic C-H Stretch | C-H stretching of the methylene (-CH₂-) groups in the dioxine ring. |

| ~1600 | Strong | N-H Bend | Scissoring vibration of the -NH₂ group. |

| 1600 - 1400 | Strong | Thioamide "B band" / Aromatic C=C Stretch | A characteristic and sensitive band for thioamides, coupled with C=C ring stretches.[6] |

| ~1250 | Strong | Aryl-O Stretch | Asymmetric C-O-C stretching of the aryl ether. |

| ~1120 | Medium | C=S Stretch contribution (Thioamide "G band") | Primarily due to C=S stretching, though coupled with other modes.[5][6] |

| ~1040 | Strong | Aliphatic C-O Stretch | Symmetric C-O-C stretching of the dioxine ring ether linkages. |

Experimental Protocol: Acquiring the IR Spectrum

A reliable IR spectrum can be obtained using either the Attenuated Total Reflectance (ATR) or Potassium Bromide (KBr) pellet method.

Method: Attenuated Total Reflectance (ATR)

-

Sample Preparation: Place a small amount (1-2 mg) of the solid this compound directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

Scan: Collect the spectrum, typically over a range of 4000-400 cm⁻¹, co-adding 16 to 32 scans to achieve a high signal-to-noise ratio.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) after analysis.

Causality Behind Experimental Choice: ATR is the preferred method for modern solid-state analysis due to its speed, ease of use, and minimal sample preparation. It avoids the potential for polymorphic changes or reactions that can sometimes occur when grinding a sample with KBr under pressure.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The analysis of chemical shifts (δ), spin-spin coupling constants (J), and signal multiplicities allows for the unambiguous assignment of each proton and carbon atom in the structure. The predictions below are based on data from the closely related analog, 2,3-dihydro-1,4-benzodioxine-5-carboxamide, with adjustments made for the electronic effects of the thioamide group.[7]

Predicted ¹H NMR Spectrum

The thioamide group (-CSNH₂) is expected to be more electron-withdrawing than the corresponding amide, which will influence the chemical shifts of the adjacent aromatic protons. The two N-H protons of the primary thioamide may appear as two separate broad singlets due to hindered rotation around the C-N bond.

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| H (N-H) | 9.5 - 10.5 | 2 x br s | - | Two broad singlets for the two non-equivalent thioamide protons. Chemical shift is highly dependent on solvent and concentration. |

| H6 | 7.4 - 7.6 | dd | J ≈ 8.0, 1.8 | Deshielded by the adjacent electron-withdrawing thioamide group. |

| H8 | 7.0 - 7.2 | dd | J ≈ 8.0, 1.8 | Ortho-coupled to H7 and meta-coupled to H6. |